molecular formula C16H15N3OS B2534454 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895005-82-0

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2534454
CAS No.: 895005-82-0
M. Wt: 297.38
InChI Key: ZWMBIQPXOPRHGE-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring and a pyridine ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Alkylation of the Benzothiazole: The benzothiazole ring is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 6-position.

    Formation of the Acetamide Linkage: The alkylated benzothiazole is reacted with an acylating agent, such as acetyl chloride, to form the acetamide linkage.

    Attachment of the Pyridine Ring: Finally, the acetamide derivative is coupled with a pyridine derivative, such as pyridine-3-methanol, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as pyridine-3-carboxamide.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the specific combination of benzothiazole and pyridine rings, which may confer distinct biological and chemical properties compared to other compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-6-14-15(8-11)21-16(18-14)19(12(2)20)10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBIQPXOPRHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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